Butyric acid, 4-piperidinocyclohexyl ester, hydrochloride
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Overview
Description
Butyric acid, 4-piperidinocyclohexyl ester, hydrochloride: is a chemical compound with the molecular formula C15H27NO2. It is known for its unique structure, which combines butyric acid with a piperidinocyclohexyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyric acid, 4-piperidinocyclohexyl ester, hydrochloride typically involves the esterification of butyric acid with 4-piperidinocyclohexanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Butyric acid, 4-piperidinocyclohexyl ester, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Butyric acid, 4-piperidinocyclohexyl ester, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential effects on cellular processes and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug precursor.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of butyric acid, 4-piperidinocyclohexyl ester, hydrochloride involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release butyric acid, which is known to influence various biological processes. The piperidinocyclohexyl moiety may interact with cellular receptors or enzymes, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Butyric acid esters: These compounds share the butyric acid moiety but differ in their ester groups.
Piperidinocyclohexyl esters: These compounds have similar structural features but may vary in their acid components
Uniqueness
Butyric acid, 4-piperidinocyclohexyl ester, hydrochloride is unique due to its specific combination of butyric acid and piperidinocyclohexyl ester groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
CAS No. |
1702-16-5 |
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Molecular Formula |
C15H28ClNO2 |
Molecular Weight |
289.84 g/mol |
IUPAC Name |
(4-piperidin-1-ium-1-ylcyclohexyl) butanoate;chloride |
InChI |
InChI=1S/C15H27NO2.ClH/c1-2-6-15(17)18-14-9-7-13(8-10-14)16-11-4-3-5-12-16;/h13-14H,2-12H2,1H3;1H |
InChI Key |
ZHPFAGYJSHHQBB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)OC1CCC(CC1)[NH+]2CCCCC2.[Cl-] |
Origin of Product |
United States |
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